molecular formula C20H19NO6S B2862880 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097933-89-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2862880
CAS No.: 2097933-89-4
M. Wt: 401.43
InChI Key: UAQSXSYRUCKYCC-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a furan ring, and a sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the benzodioxin and furan rings, followed by the introduction of the sulfonamido group. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the benzodioxin or furan rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes.

Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

    2,3-dihydro-1,4-benzoxathiine derivatives: These compounds share a similar benzodioxin structure but contain a sulfur atom instead of an oxygen atom.

    N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have similar structural features but differ in the substituents attached to the benzodioxin ring.

Uniqueness: The uniqueness of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-17(14-3-5-15(6-4-14)18-2-1-9-25-18)13-21-28(23,24)16-7-8-19-20(12-16)27-11-10-26-19/h1-9,12,17,21-22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSXSYRUCKYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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